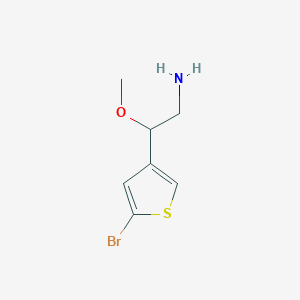
1-Allyl-3-fluoro-5-isobutoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-fluoro-5-isobutoxybenzene is an organic compound characterized by the presence of an allyl group, a fluorine atom, and an isobutoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-fluoro-5-isobutoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Isobutoxylation: The isobutoxy group can be introduced using isobutyl alcohol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Allyl-3-fluoro-5-isobutoxybenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1-Allyl-3-fluoro-5-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-fluoro-5-isobutoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The fluorine atom enhances the reactivity of the benzene ring towards electrophiles, facilitating substitution reactions.
Oxidation and Reduction: The allyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets.
Comparación Con Compuestos Similares
1-Allyl-3-fluoro-5-isobutoxybenzene can be compared with other similar compounds, such as:
1-Allyl-3-fluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group.
1-Allyl-3-chloro-5-isobutoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Allyl-3-fluoro-5-ethoxybenzene: Similar structure but with an ethoxy group instead of an isobutoxy group.
The uniqueness of this compound lies in the combination of the allyl, fluorine, and isobutoxy groups, which impart distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
1443349-12-9 |
|---|---|
Fórmula molecular |
C13H17FO |
Peso molecular |
208.27 g/mol |
Nombre IUPAC |
1-fluoro-3-(2-methylpropoxy)-5-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17FO/c1-4-5-11-6-12(14)8-13(7-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
Clave InChI |
IVOZMBQLJHCOIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC(=CC(=C1)CC=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)





![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)


![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)


![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)
